molecular formula C27H31N3O3 B2614690 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenylbutan-2-yl)acetamide CAS No. 872861-42-2

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2614690
CAS No.: 872861-42-2
M. Wt: 445.563
InChI Key: LBJAHKRCDCFHAB-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring an indole core substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group at the 1-position and an N-(4-phenylbutan-2-yl)acetamide moiety at the 3-position.

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c1-20(14-15-21-10-4-2-5-11-21)28-27(33)26(32)23-18-30(24-13-7-6-12-22(23)24)19-25(31)29-16-8-3-9-17-29/h2,4-7,10-13,18,20H,3,8-9,14-17,19H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJAHKRCDCFHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenylbutan-2-yl)acetamide is a synthetic molecule that exhibits a variety of biological activities. Its complex structure combines elements that are known to interact with various biological targets, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N3O2C_{24}H_{30}N_{3}O_{2}, and it has a molecular weight of approximately 414.52 g/mol. The compound contains an indole moiety, a piperidine ring, and an acetamide functional group, which are all associated with diverse biological activities.

Structural Features

FeatureDescription
Molecular FormulaC24H30N3O2C_{24}H_{30}N_{3}O_{2}
Molecular Weight414.52 g/mol
Functional GroupsIndole, Piperidine, Acetamide
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds containing piperidine and indole structures often exhibit antimicrobial properties. In studies involving derivatives of piperidine, moderate to strong antibacterial activity has been reported against various strains such as Salmonella typhi and Bacillus subtilis . The presence of the indole moiety in our compound may enhance its interaction with bacterial enzymes or membranes.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in various diseases. Specifically, it may act as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby increasing its availability at synaptic clefts . The structure suggests that it could effectively bind to the active site of AChE due to its spatial configuration.

Antioxidant Properties

Compounds similar to this compound have been noted for their antioxidant capabilities. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in numerous chronic diseases. The presence of carbonyl groups in the structure may contribute to these properties by scavenging free radicals .

Case Studies

  • Antibacterial Screening : In a study evaluating various piperidine derivatives, compounds similar to the target compound demonstrated significant antibacterial activity against multiple strains. The most active derivatives had IC50 values indicating their effectiveness in inhibiting bacterial growth .
  • Enzyme Inhibition Assays : Compounds with structural similarities were tested for their ability to inhibit AChE. Results showed promising inhibitory effects, suggesting that modifications leading to increased binding affinity could enhance therapeutic potential .
  • In Vivo Studies : Preliminary in vivo studies on related compounds indicated potential neuroprotective effects attributable to their ability to modulate neurotransmitter levels and reduce oxidative damage in neuronal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

  • The 4-fluorobenzyl group increases electronegativity compared to the 4-phenylbutan-2-yl substituent.
  • Implications : The fluorobenzyl group may enhance binding to aromatic-rich enzyme pockets (e.g., kinases or GPCRs), while the thioether linkage could reduce oxidative metabolism compared to the target compound’s acetamide .

2-{(3Z)-2-Oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]indol-1-yl}-N-(2-phenylethyl)acetamide

  • Structural Differences: Incorporates a thiazolidinone ring fused to the indole, introducing additional hydrogen-bonding sites and conformational rigidity. The phenylethyl group differs sterically and electronically from the phenylbutan-2-yl group.
  • Implications: The thiazolidinone moiety may enhance interactions with enzymes like cyclooxygenases or proteases, while the phenylethyl group could reduce solubility compared to the target compound’s branched alkyl chain .

2-[3-(2-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-phenylbutan-2-yl)acetamide

  • The 2-fluorophenyl group introduces polarity distinct from the target’s unsubstituted phenyl group.
  • Implications : Pyridazine’s electron-deficient nature may favor interactions with polar residues in enzyme active sites, while the fluorine atom could improve metabolic stability .

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

  • Structural Differences : Features methoxy and ethyl substituents on the indole ring, along with a 4-methoxyphenyl acetamide group.
  • Implications : Methoxy groups may enhance solubility and π-π stacking, while the absence of a piperidine ring could limit basicity and CNS penetration compared to the target compound .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Potential Pharmacological Role Reference
Target Compound Indole-acetamide Piperidinyl-ethyl-oxo, 4-phenylbutan-2-yl Kinase inhibition (inferred) -
N-(4-Fluorobenzyl)-... () Indole-thioacetamide Piperidinyl-ethyl-oxo, 4-fluorobenzyl GPCR modulation
Thiazolidinone analog () Indole-thioacetamide Thiazolidinone, phenylethyl Enzyme inhibition
Pyridazine analog () Pyridazine-acetamide 2-Fluorophenyl, 4-phenylbutan-2-yl Kinase inhibition
Methoxy-indole analog () Indole-acetamide 5-Methoxy, 4-methoxyphenyl Antioxidant or anti-inflammatory

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